molecular formula C13H25BrO3 B14658613 Methyl 11-bromo-10-methoxyundecanoate CAS No. 42749-37-1

Methyl 11-bromo-10-methoxyundecanoate

Cat. No.: B14658613
CAS No.: 42749-37-1
M. Wt: 309.24 g/mol
InChI Key: PCHRTJAONAPFAI-UHFFFAOYSA-N
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Description

Methyl 11-bromo-10-methoxyundecanoate is an organic compound with the molecular formula C13H25BrO3 It is a derivative of undecanoic acid, featuring a bromine atom at the 11th position and a methoxy group at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-bromo-10-methoxyundecanoate can be synthesized through a multi-step process. One common method involves the bromination of undecanoic acid, followed by esterification and methoxylation. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-bromo-10-methoxyundecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 11-bromo-10-methoxyundecanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies related to antimicrobial and anti-biofilm activities.

Mechanism of Action

The mechanism of action of methyl 11-bromo-10-methoxyundecanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-bromoundecanoate: Lacks the methoxy group at the 10th position.

    Methyl 10-bromodecanoate: Has a bromine atom at the 10th position instead of the 11th.

    Methyl 11-methoxyundecanoate: Lacks the bromine atom at the 11th position.

Uniqueness

Methyl 11-bromo-10-methoxyundecanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

42749-37-1

Molecular Formula

C13H25BrO3

Molecular Weight

309.24 g/mol

IUPAC Name

methyl 11-bromo-10-methoxyundecanoate

InChI

InChI=1S/C13H25BrO3/c1-16-12(11-14)9-7-5-3-4-6-8-10-13(15)17-2/h12H,3-11H2,1-2H3

InChI Key

PCHRTJAONAPFAI-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCCCC(=O)OC)CBr

Origin of Product

United States

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